molecular formula C18H14FNO2S B8180607 GSK-3|A inhibitor 3

GSK-3|A inhibitor 3

Katalognummer B8180607
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: DJUQPBPAHPCBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-3|A inhibitor 3 is a useful research compound. Its molecular formula is C18H14FNO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality GSK-3|A inhibitor 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK-3|A inhibitor 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Diabetes Type II and Neurodegenerative Diseases : GSK-3 inhibitors are being developed to improve selectivity and toxicity for treating diseases like diabetes type II and neurodegenerative pathologies, including Alzheimer's disease (Roca & Campillo, 2020).

  • Bipolar Disorder and Alzheimer's Disease : They have potential in treating Alzheimer's disease, bipolar affective disorder, diabetes, and diseases caused by unicellular parasites (Meijer, Flajolet, & Greengard, 2004).

  • Regenerative Dentistry : In regenerative dentistry, GSK-3 antagonists reduce inflammation, promote stem cell activation, and improve tissue repair (Tatullo et al., 2019).

  • Cancer Treatment : GSK-3 inhibitors like AR-A014418 may elucidate the role of GSK-3 in cellular signaling and have applications in Alzheimer's disease treatment (Bhat et al., 2003). They might also be useful in treating cancers, as they disrupt centrosome regulation in cancer cells, leading to apoptosis and mitotic catastrophe (Yoshino & Ishioka, 2015).

  • Neurodegenerative and Psychiatric Disorders : These inhibitors are being studied for their potential in treating neurodegenerative and psychiatric disorders, with progress in developing non-ATP-competitive inhibitors (Eldar-Finkelman & Martínez, 2011).

  • Insulin Resistance and Type 2 Diabetes : They might have therapeutic value in treating insulin resistance and type 2 diabetes, as seen in studies with specific peptide inhibitors (Plotkin et al., 2003).

  • Mental Health Applications : GSK-3 inhibitors like L803-mts exhibit antidepressive-like behavior, suggesting their potential as antidepressants (Kaidanovich‐Beilin et al., 2004).

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQPBPAHPCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3beta inhibitor 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-3|A inhibitor 3
Reactant of Route 2
Reactant of Route 2
GSK-3|A inhibitor 3
Reactant of Route 3
GSK-3|A inhibitor 3
Reactant of Route 4
GSK-3|A inhibitor 3
Reactant of Route 5
GSK-3|A inhibitor 3
Reactant of Route 6
GSK-3|A inhibitor 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.